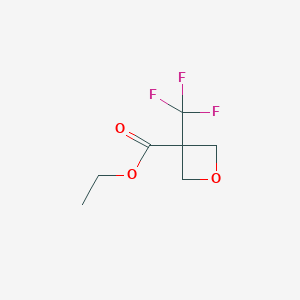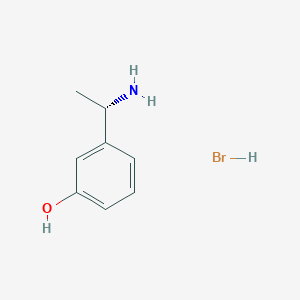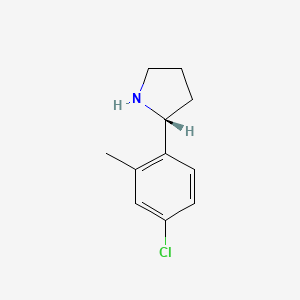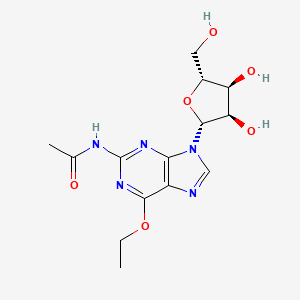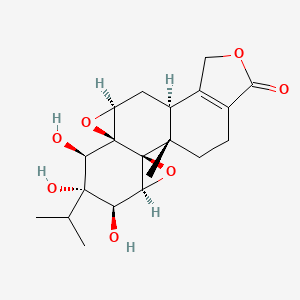
Triptriolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triptriolide is complex due to its intricate structure. It typically involves multiple steps, including the formation of the triepoxide ring system. One common synthetic route starts with the precursor abietic acid, which undergoes a series of oxidation and cyclization reactions to form the triepoxide structure .
Industrial Production Methods
Industrial production of this compound is challenging due to the low yield from natural extraction and the complexity of its synthetic route. Advances in synthetic biology have allowed for the heterologous production of this compound in engineered yeast strains, which can produce the compound more efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Triptriolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Triptriolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Mecanismo De Acción
Triptriolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: It inhibits the activation of the NF-κB pathway, reducing inflammation and immune responses.
Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
DNA Damage Response: It interferes with DNA repair mechanisms, particularly by inhibiting the XPB/ERCC3 component of the TFIIH complex.
Comparación Con Compuestos Similares
Similar Compounds
Triptolide: Another diterpene triepoxide from the same plant, with similar but distinct biological activities.
Celastrol: A quinone methide triterpene from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.
Wilforlide A: Another compound from the thunder god vine with immunosuppressive effects.
Uniqueness
Triptriolide is unique due to its specific triepoxide structure, which confers distinct biological activities compared to other compounds. Its ability to modulate multiple cellular pathways makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Número CAS |
137131-18-1 |
|---|---|
Fórmula molecular |
C20H26O7 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,5R,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
Clave InChI |
DYVDZVMUDBCZSA-LZVGCMTRSA-N |
SMILES isomérico |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
SMILES canónico |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


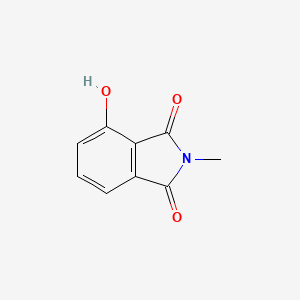

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)


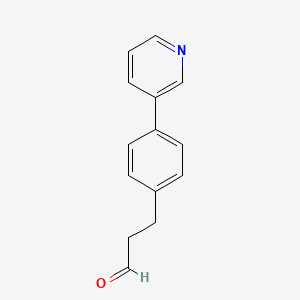
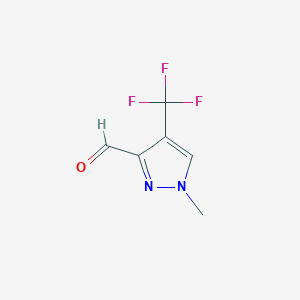
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)


